5-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride
Description
Properties
IUPAC Name |
5-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c1-7-3-2-4-8-6-12-10(11(13)14)5-9(7)8;/h2-4,10,12H,5-6H2,1H3,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTENQXQDARANAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC(NCC2=CC=C1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fundamental Mechanism
The Pictet-Spengler reaction, first reported in 1911, remains the cornerstone methodology for tetrahydroisoquinoline synthesis. For 5-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride, this reaction involves the acid-catalyzed condensation of a β-arylethylamine (specifically one containing a methyl group at the appropriate position) with a carbonyl compound, followed by an intramolecular cyclization.
The general reaction sequence involves:
- Formation of an iminium ion intermediate through condensation
- Intramolecular electrophilic aromatic substitution
- Reduction of the resulting dihydroisoquinoline to the tetrahydro form
- Conversion to the hydrochloride salt
The carboxylic acid group at the 3-position typically originates from an appropriately functionalized carbonyl component, often derived from amino acids or their derivatives.
Stereoselective Variants
For applications requiring specific stereoisomers, particularly the (S) or (R) enantiomers at the 3-position, asymmetric variants of the Pictet-Spengler reaction have been developed. These approaches utilize:
- Chiral auxiliaries attached to the nitrogen of the β-arylethylamine
- Chiral acids as catalysts
- Chiral substrates derived from the chiral pool (e.g., amino acids)
In a representative example from the literature, the reaction of L-DOPA methyl ester derivatives in Pictet-Spengler conditions can be adapted to produce 5-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid with high enantioselectivity.
Synthetic Routes via Modified Isoquinoline Precursors
Reduction of Isoquinoline Derivatives
A viable synthetic approach involves the selective reduction of appropriately substituted isoquinoline precursors. Research has demonstrated that 5-methyl-substituted isoquinolines can serve as starting materials for this synthesis pathway.
The process typically involves:
- Starting with 5-methyl-substituted isoquinolines, commercially available or synthesized
- Introduction of the carboxylic acid functionality at the 3-position
- Selective reduction of the isoquinoline ring system
- Conversion to the hydrochloride salt
This method is particularly advantageous when starting materials with the correct substitution pattern are readily available.
Industrial Hydrogenation Processes
For larger-scale production, industrial processes often employ catalytic hydrogenation techniques. These methods utilize:
- High-pressure hydrogen gas
- Noble metal catalysts (palladium or platinum on various supports)
- Carefully controlled reaction conditions to ensure selectivity
The general procedure involves a pressure reactor where the isoquinoline precursor undergoes hydrogenation in the presence of a suitable catalyst, followed by acid treatment to form the hydrochloride salt. These methods are scalable and suitable for industrial production, though they require specialized equipment for handling high-pressure reactions.
Multistep Synthesis Protocols
N-Protection and Alkylation Strategies
Several multistep protocols have been developed that utilize protected intermediates. One approach detailed in patent literature involves:
- Protection of the nitrogen in the tetrahydroisoquinoline ring
- Introduction of the carboxylic acid functionality
- Deprotection
- Salt formation with hydrogen chloride
These methods often employ solid-phase techniques, which facilitate purification and allow for parallel synthesis of multiple derivatives simultaneously.
Condensation and Reduction Sequences
Another viable approach involves condensation reactions followed by reduction sequences:
Starting material → Condensation product → Reduced intermediate → Final product
For example, condensation of an appropriate precursor with an aromatic aldehyde, followed by sequential reduction steps using sodium borohydride, can yield the tetrahydroisoquinoline core structure. Additional functionalization steps are then required to introduce the carboxylic acid group and form the hydrochloride salt.
Preparation Method Comparison and Optimization
Comparative Analysis of Synthetic Routes
Different preparation methods offer varying advantages depending on specific requirements such as scale, stereochemical control, and available starting materials. Table 1 presents a comparative analysis of the major synthetic approaches.
Table 1: Comparison of Preparation Methods for 5-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride
Optimization Parameters and Process Development
For optimal preparation of 5-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride, several critical parameters require careful control:
- Temperature : Particularly important in asymmetric syntheses where lower temperatures (-20 to 0°C) often favor higher stereoselectivity
- Solvent selection : Polar protic solvents typically enhance the Pictet-Spengler reaction
- Catalyst loading : Particularly important when using precious metal catalysts
- Reaction time : Extended reaction times may lead to racemization of stereogenic centers
- pH control : Critical during acid-catalyzed steps and salt formation
Optimization studies often employ Design of Experiments (DoE) methodologies to systematically investigate these parameters and their interactions.
Purification and Characterization Techniques
Purification Strategies
Purification of 5-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride typically involves multiple techniques:
- Crystallization : Often performed from mixed solvent systems (e.g., ethanol/ether) to obtain the pure hydrochloride salt
- Chromatography : Silica gel chromatography using appropriate solvent systems (e.g., CHCl3/MeOH/acetic acid mixtures)
- Extraction procedures : Acid-base extractions taking advantage of the compound's zwitterionic properties
- Salt formation and recrystallization : Conversion to the hydrochloride salt often serves as both a purification step and a way to obtain a stable, crystalline form
Analytical Characterization Methods
Comprehensive characterization of the final product typically includes:
- NMR spectroscopy : 1H and 13C NMR to confirm structure and purity
- Mass spectrometry : To verify molecular weight (expected [M+H]+ at m/z 192.11 for the free base)
- Infrared spectroscopy : Identifying characteristic bands for -COOH (1700-1725 cm-1) and secondary amine
- Elemental analysis : To confirm C11H14ClNO2 composition
- HPLC analysis : For purity determination and enantiomeric excess in chiral variants
- X-ray crystallography : For definitive structural and stereochemical assignment in crystalline samples
- Optical rotation : For characterization of specific enantiomers
Specific Synthetic Examples from Literature
Academic Research Preparations
Research publications describe alternative approaches, including:
- Cyclization of N-[2-(3,4-Dimethoxy-phenyl)-ethyl]-phenyl-acetamide derivatives to form 1-substituted-1,2,3,4-tetrahydroisoquinolines
- Modification of existing tetrahydroisoquinoline frameworks through selective functionalization reactions
- Use of the Pictet-Spengler reaction with substituted β-arylethylamines and appropriate carbonyl compounds
The preparation of (S)-5-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride specifically has been reported with stereochemical control using chiral starting materials derived from the appropriate amino acid precursors.
Scale-Up Considerations and Industrial Production
Continuous Flow Chemistry Applications
Recent advances in flow chemistry offer advantages for the preparation of 5-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride, including:
- Improved heat transfer and temperature control
- Enhanced mixing efficiency
- Safer handling of hazardous intermediates
- Potential for automated optimization
These approaches are particularly beneficial for the Pictet-Spengler reaction and hydrogenation steps, where precise control of reaction parameters is critical for product quality and safety.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can yield tetrahydroisoquinoline derivatives with different substitution patterns.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides .
Major Products Formed
The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
Medicinal Chemistry
1.1 Neuropharmacological Applications
5-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives have been investigated for their potential in treating neurodegenerative diseases such as Parkinson's disease. These compounds act as inhibitors of catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of catecholamines. For instance, studies have shown that certain derivatives can enhance the bioavailability of L-DOPA, a common treatment for Parkinson's disease, thereby improving therapeutic outcomes .
1.2 Antiviral Activity
Research has indicated that tetrahydroisoquinoline derivatives exhibit antiviral properties. Specifically, they have been evaluated as inhibitors of the influenza virus polymerase acidic endonuclease domain. This suggests their potential utility in developing antiviral therapies .
1.3 Antioxidant Properties
The antioxidant capabilities of 5-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been studied in various contexts. These properties are crucial for protecting cells from oxidative stress-related damage, which is implicated in numerous chronic diseases .
Coordination Chemistry
2.1 Synthesis of Coordination Compounds
The compound has been utilized to synthesize coordination complexes with transition metals such as copper and cobalt. These complexes are of interest due to their potential applications in catalysis and materials science. For example, coordination compounds formed with 5-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have demonstrated unique electronic properties that could be harnessed for electronic devices .
2.2 Catalytic Applications
Tetrahydroisoquinoline derivatives have been explored as ligands in catalytic reactions. Their ability to stabilize metal ions enhances catalytic efficiency in various organic transformations, making them valuable in synthetic organic chemistry .
Synthetic Methodologies
3.1 Building Blocks for Natural Product Synthesis
The compound serves as a versatile building block for synthesizing more complex natural products. Its structural features allow for further functionalization through established synthetic routes such as the Petasis reaction and Pomeranz–Fritsch cyclization .
3.2 Diastereoselective Synthesis
Recent studies highlight the importance of diastereoselective synthesis involving 5-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives. These methods allow chemists to produce specific stereoisomers that are often required in pharmaceutical applications .
Case Study 1: Parkinson's Disease Treatment
A study published in a peer-reviewed journal demonstrated that a derivative of 5-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid significantly improved the efficacy of L-DOPA in animal models of Parkinson's disease. The compound acted by inhibiting COMT activity and increasing dopamine levels in the brain .
Case Study 2: Antiviral Screening
In another investigation focusing on antiviral activity against influenza virus strains, several derivatives were synthesized and tested for their inhibitory effects on viral replication. The findings revealed a promising lead compound that exhibited significant antiviral activity at low concentrations .
Mechanism of Action
The mechanism of action of 5-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can inhibit the PD-1/PD-L1 protein-protein interaction, which plays a crucial role in immune checkpoint regulation . This inhibition can enhance the immune response against cancer cells by preventing the deactivation of T-cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The tetrahydroisoquinoline (THIQ) core is highly versatile. Substituents at the 5-, 6-, or 7-positions and stereochemistry significantly alter physicochemical and pharmacological properties.
Table 1: Key Structural Analogs and Their Properties
Pharmacological and Physicochemical Comparisons
Trifluoromethyl (5-CF₃): Strong electron-withdrawing effect; improves metabolic stability and binding affinity in enzyme inhibitors . Chloro (5-Cl): Enhances electrophilicity; may improve interactions with biological targets (e.g., kinases or GPCRs) . Dimethoxy (6,7-OMe): Boosts hydrophilicity and hydrogen-bonding capacity; critical for PPARγ partial agonism in diabetes therapeutics .
Stereochemistry :
- The (S)-configuration in 6,7-dimethoxy-THIQ derivatives is essential for PPARγ binding, demonstrating stereospecificity in drug design . Data on the target compound’s stereochemistry is lacking but likely influences its applications.
Salt Forms :
- Hydrochloride salts (common in all listed compounds) improve aqueous solubility, facilitating formulation in parenteral drugs .
Biological Activity
5-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid; hydrochloride (CAS Number: 151637-59-1) is a compound of significant interest in pharmaceutical and biochemical research due to its diverse biological activities. This article explores the compound's biological properties, applications in drug development, and specific case studies that illustrate its effects.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C11H13NO2 |
| Molecular Weight | 191.23 g/mol |
| IUPAC Name | 5-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |
| InChI Key | QLFCCSYNIFSINY-UHFFFAOYNA-N |
1. Neuroprotective Effects
Research indicates that 5-Methyl-1,2,3,4-tetrahydroisoquinoline derivatives exhibit neuroprotective properties. These compounds are being investigated for their potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that they can modulate neurotransmitter systems and protect neurons from oxidative stress and apoptosis.
2. Antioxidant Activity
The compound has demonstrated significant antioxidant properties, which are crucial in combating oxidative stress-related cellular damage. In vitro studies have shown that it scavenges free radicals effectively, thus contributing to cellular protection mechanisms.
3. Anti-inflammatory Properties
5-Methyl-1,2,3,4-tetrahydroisoquinoline derivatives have been evaluated for their anti-inflammatory effects. They inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This activity suggests potential therapeutic applications in conditions characterized by chronic inflammation.
4. Analgesic Activity
The compound serves as a precursor in the synthesis of analgesic agents. Its structural analogs have been tested for pain relief efficacy comparable to traditional analgesics like ibuprofen.
Case Study 1: Neuroprotection in Alzheimer’s Disease Models
A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of various tetrahydroisoquinoline derivatives on neuronal cell lines exposed to amyloid-beta peptides. The results indicated that certain derivatives significantly reduced cell death and improved cell viability by modulating oxidative stress pathways .
Case Study 2: Antioxidant Efficacy
In a comparative study assessing the antioxidant activity of several compounds, including 5-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives, it was found that these compounds exhibited superior scavenging activity against reactive oxygen species (ROS) compared to controls . The IC50 values indicated strong potential for therapeutic use in oxidative stress-related diseases.
Case Study 3: Anti-inflammatory Mechanisms
A recent investigation into the anti-inflammatory mechanisms of tetrahydroisoquinoline compounds revealed that they effectively inhibited cyclooxygenase (COX) enzymes and reduced nitric oxide production in macrophage cultures. This suggests a promising role in managing inflammatory disorders .
Applications in Drug Development
The versatility of 5-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid; hydrochloride extends to various fields:
- Pharmaceutical Development : As a key intermediate for synthesizing novel analgesics and anti-inflammatory drugs.
- Neuroscience Research : Utilized in developing potential treatments for neurodegenerative diseases.
- Organic Synthesis : Important for creating complex organic molecules with unique biological activities.
Q & A
Q. What are the common synthetic routes for 5-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride, and how do reaction conditions influence yield?
Methodological Answer: The compound is synthesized via two primary routes:
- Pictet-Spengler Reaction : Condensation of phenylethylamine derivatives with aldehydes under acidic conditions (e.g., HCl in ethanol) to form the tetrahydroisoquinoline scaffold. Yield optimization requires pH control (pH 3–5) and temperature modulation (60–80°C) .
- Bischler-Napieralski Reaction : Cyclization of β-phenylethylamide derivatives using dehydrating agents (POCl₃, PCl₅). Catalytic systems (e.g., Lewis acids) improve regioselectivity, though over-dehydration can lead to byproducts .
Q. Table 1: Comparative Synthesis Methods
| Method | Catalyst/Reagent | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Pictet-Spengler | HCl | 70 | 65–75 | ≥95% |
| Bischler-Napieralski | POCl₃ | 100 | 50–60 | 85–90% |
Q. How is the compound’s structural identity confirmed in academic research?
Methodological Answer: Structural elucidation employs:
Q. What analytical techniques are recommended for assessing purity and stability?
Methodological Answer:
- HPLC-DAD : Use a C18 column (5 µm, 250 mm) with mobile phase (0.1% TFA in H₂O:ACN, 70:30). Retention time ~8.2 min; UV detection at 254 nm .
- Karl Fischer Titration : Measures residual moisture (<0.5% w/w) to assess hygroscopicity, critical for storage stability .
- Forced Degradation Studies : Expose to heat (60°C, 48 hr), light (ICH Q1B), and acidic/alkaline conditions to identify degradation products (e.g., decarboxylation or methyl group oxidation) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance enantiomeric purity in asymmetric synthesis?
Methodological Answer:
- Chiral Catalysts : Use (R)-BINOL-derived phosphoric acids in Pictet-Spengler reactions to induce enantioselectivity (up to 90% ee) .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states, improving stereochemical outcomes.
- Kinetic Resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze undesired enantiomers .
Q. Table 2: Enantiomeric Excess Under Different Conditions
| Catalyst | Solvent | ee (%) | Yield (%) |
|---|---|---|---|
| (R)-BINOL-Phosphoric Acid | DCM | 88 | 70 |
| Lipase PS | TBME | 92 | 60 |
Q. What computational strategies predict the compound’s biological activity and binding modes?
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Dock the compound into target receptors (e.g., NMDA or σ₁ receptors) using its SMILES string (CC1=C2CC@@HC(=O)O) . Key interactions include hydrogen bonding with GluN1 subunits and hydrophobic contacts with methyl groups .
- MD Simulations (GROMACS) : Simulate ligand-receptor complexes (100 ns) to assess stability of binding poses. RMSD <2 Å indicates stable interactions .
Q. How can contradictory data on the compound’s biological activity be resolved?
Methodological Answer:
- Meta-Analysis : Compare IC₅₀ values across studies (e.g., NMDA inhibition ranges from 10–50 µM) while controlling for assay variables (pH, buffer composition) .
- SAR Studies : Modify substituents (e.g., replacing methyl with ethyl) to isolate structural determinants of activity.
- Orthogonal Assays : Validate NMDA antagonism using electrophysiology (patch-clamp) alongside calcium imaging to confirm functional effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
